Paliperidone, an atypical antipsychotic drug, is widely used in the treatment of schizophrenia. It has been the subject of various studies due to its neuroprotective properties and potential applications in enhancing drug delivery systems. Research has explored its effects on cell survival, oxidative stress, and neuroinflammation, as well as its pharmacokinetic behavior and the development of novel drug delivery systems to improve its bioavailability and therapeutic efficacy123456.
Paliperidone has been shown to exhibit neuroprotective effects against various neurotoxicants at the cellular level. It provides better survival rates compared to other antipsychotic drugs and demonstrates higher oxidative stress-scavenging properties. These effects are partly due to its ability to generate bulk glutathione and reduce harmful compounds like HNE and protein carbonyl productions1. Additionally, paliperidone has been found to protect neurons by inhibiting Ca2+ influx and regulating intracellular signaling pathways such as the SIRT1/miR-134 signal pathway and the Akt1/GSK3β signaling pathway. These pathways are crucial in preventing neuronal damage and promoting neuroprotection46.
The introduction of the N-oxide group would likely alter the physical and chemical properties of paliperidone N-oxide compared to the parent drug. This could include changes in solubility, melting point, polarity, and stability. [, ] Experimental studies would be needed to determine these properties.
Paliperidone has been shown to protect SH-SY5Y cells from cell death induced by β-amyloid peptide, N-methyl-4-phenylpyridinium ion, and hydrogen peroxide. It also protects against MK-801-induced neuronal damage by inhibiting Ca2+ influx and regulating the SIRT1/miR-134 signal pathway14. In rat models, paliperidone regulates endogenous antioxidant/anti-inflammatory pathways, which could be beneficial in psychiatric diseases where inflammation is implicated5.
To overcome the challenges of paliperidone's poor water solubility and bioavailability, solid lipid nanoparticles (SLNs) of stearic acid loaded with paliperidone have been developed. These nanoparticles exhibit a controlled release pattern and have shown some cytotoxicity in vitro, which was not concentration-dependent2. Furthermore, paliperidone-loaded lipid nanoconstructs (PPD-LNC) have been assessed for improved antipsychotic activity. These constructs have demonstrated a significant increase in relative bioavailability in the brain and effectiveness in reducing extrapyramidal symptoms3.
Studies have shown that paliperidone-loaded lipid nanoconstructs can lead to a 3.46-fold improvement in relative bioavailability in the brain compared to a drug suspension. Behavioral assessments have indicated a reduction in cataleptic behavior and improved performance in tests measuring anxiety and cognitive function3.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9